(-)-Myrtenal

Anticancer Research Colon Carcinoma Cytotoxicity Assay

(-)-Myrtenal (CAS 18486-69-6), also designated as (1R)-(-)-Myrtenal or (1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde, is a chiral bicyclic monoterpenoid aldehyde with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol. It is the levorotatory enantiomer of myrtenal, characterized by an optical rotation of [α]²⁰/D −15° to −16° (neat) and a refractive index of n²⁰/D 1.503.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 18486-69-6
Cat. No. B3023152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Myrtenal
CAS18486-69-6
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1(C2CC=C(C1C2)C=O)C
InChIInChI=1S/C10H14O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,6,8-9H,4-5H2,1-2H3/t8-,9-/m0/s1
InChIKeyKMRMUZKLFIEVAO-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Myrtenal (CAS 18486-69-6) Procurement Specifications and Monoterpene Classification


(-)-Myrtenal (CAS 18486-69-6), also designated as (1R)-(-)-Myrtenal or (1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde, is a chiral bicyclic monoterpenoid aldehyde with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . It is the levorotatory enantiomer of myrtenal, characterized by an optical rotation of [α]²⁰/D −15° to −16° (neat) and a refractive index of n²⁰/D 1.503 [1]. The compound is commercially available at purities ranging from ≥95% to ≥98% (GC) and is recognized as a naturally occurring constituent in essential oils from Myrtus communis, Pinus species, Hyssopus officinalis, and Salvia absconditiflora [2]. Its rigid bicyclo[3.1.1]heptene framework bearing an α,β-unsaturated aldehyde functionality confers a defined stereochemical architecture that distinguishes it from racemic myrtenal mixtures, achiral monoterpenoid aldehydes, and other oxygenated pinene derivatives in synthetic and biological applications [3].

Why Racemic Myrtenal or Other Monoterpenoids Cannot Replace (-)-Myrtenal in Chiral Synthesis and Targeted Bioactivity Applications


Substituting (-)-myrtenal with racemic myrtenal, its (+)-enantiomer, or structurally related monoterpenoids such as (-)-myrtenol or (-)-myrtanol is not scientifically valid in applications requiring defined stereochemical or functional group specificity. The (1R,5S) absolute configuration of (-)-myrtenal dictates its behavior as a chiral building block in asymmetric synthesis, where stereocontrolled transformations (e.g., 1,4-additions, sulfa-Michael additions) yield diastereomerically pure products that racemic mixtures cannot replicate [1]. In biological systems, the aldehyde functionality of (-)-myrtenal imparts distinct cytotoxic and enzyme inhibitory profiles relative to its alcohol counterpart (-)-myrtenol or its saturated analog (-)-myrtanol [2]. Furthermore, enantiomeric selectivity has been documented in insecticidal and repellent activity, where the (-)-enantiomer exhibits quantitatively different behavioral and toxicological effects compared to other optical isomers [3]. Procurement of analytically verified (-)-myrtenal with defined enantiomeric purity (specific rotation [α]²⁰/D −15° ± 2°) is therefore essential for experimental reproducibility and regulatory compliance in FDA 21 CFR 117-governed flavor and fragrance applications .

Quantitative Comparative Evidence: (-)-Myrtenal Versus Structural and Enantiomeric Analogs


Cytotoxic Potency of (-)-Myrtenal Compared to (-)-Myrtenol and (-)-Myrtanol in Human Colon Carcinoma Cells

In a direct head-to-head comparison of three oxygenated pinene derivatives on human colon tumor HT29 cells, (-)-myrtenal exhibited the highest cytotoxic activity. The study evaluated (-)-myrtenal, (-)-myrtenol, and (-)-myrtanol under identical in vitro conditions. (-)-Myrtenal demonstrated an IC₅₀ value of 5.3 mM after 24-hour incubation, whereas (-)-myrtenol and (-)-myrtanol showed lower activity, with (-)-myrtenal ranked as the most potent among the three tested compounds [1]. The proposed mechanism involves differential effects on mitochondrial enzyme activity and membrane stability [2].

Anticancer Research Colon Carcinoma Cytotoxicity Assay

Enantioselectivity in Asymmetric Allylic Alkylation Using (-)-Myrtenal-Derived Chiral Ligands

Sulfur-containing chiral ligands synthesized from (1R)-(-)-myrtenal were evaluated in palladium-catalyzed asymmetric allylic alkylation (Tsuji–Trost reaction). The myrtenal-derived S,S-, S,Se-, and S,N-donor bicyclic ligands produced products with enantioselectivities of up to 75% ee [1]. This level of stereocontrol is directly attributable to the configurationally stable, rigid bicyclic framework of the (1R)-(-)-myrtenal scaffold, which provides defined spatial orientation of donor atoms for effective stereodifferentiation [2].

Asymmetric Catalysis Chiral Ligands Tsuji-Trost Reaction

Fumigant Insecticidal Activity of (-)-Myrtenal Relative to Structurally Related Monoterpenoids Against Stable Flies

In a comparative fumigant toxicity study against female stable flies (Stomoxys calcitrans), (-)-myrtenal demonstrated potent activity with an LC₅₀ value in the range of 0.075–0.456 µg/cm³, ranking among the most active compounds tested [1]. This potency was comparable to other high-performing monoterpenoids including thymol, carvacrol, and cuminaldehyde within the same concentration range. Notably, (-)-(Z)-myrtanol, a structurally related saturated analog, also fell within this range, indicating that the aldehyde functional group of (-)-myrtenal is not the sole determinant of fumigant toxicity—the bicyclic pinene scaffold also contributes significantly [2]. However, the study noted that all test compounds were five orders of magnitude less toxic than the organophosphorus positive controls chlorpyrifos and dichlorvos [1].

Insecticide Discovery Veterinary Entomology Monoterpenoid Toxicology

Antifungal Activity Enhancement Through (-)-Myrtenal Derivatization: Triazole-Thioether Conjugates

Myrtenal-based 4-methyl-1,2,4-triazole-thioether derivatives were synthesized and evaluated for antifungal activity against five phytopathogenic fungi at 50 µg/mL. Several derivatives exhibited inhibition rates exceeding that of the commercial fungicide azoxystrobin. Specifically, compound 6c (R = i-Pr) achieved 98.2% inhibition against Physalospora piricola, compound 6l (R = o-NO₂ Bn) achieved 96.4% inhibition, and compound 6a (R = Et) achieved 90.7% inhibition, compared to azoxystrobin at 96.0% inhibition rate under identical conditions [1]. The unmodified (-)-myrtenal parent compound was not directly tested in this study, but the enhanced activity of its triazole-thioether conjugates demonstrates the value of the myrtenal scaffold as a derivatizable platform.

Antifungal Agents Crop Protection Triazole Chemistry

Procurement-Driven Application Scenarios for (-)-Myrtenal (CAS 18486-69-6)


Asymmetric Synthesis of Enantiopure Chiral Ligands and Auxiliaries

(-)-Myrtenal's rigid (1R,5S)-bicyclo[3.1.1]heptene scaffold serves as an ideal chiral pool starting material for constructing enantiopure ligands for transition-metal catalysis. The α,β-unsaturated aldehyde moiety enables stereocontrolled conjugate additions (e.g., sulfa-Michael additions with thiophenols, 1,4-additions of silyl-cuprates) that install new stereocenters while preserving the existing chirality of the myrtenal framework . The resulting S-, Se-, and N-donor ligands have demonstrated up to 75% ee in palladium-catalyzed asymmetric allylic alkylation reactions [5]. Procurement of analytically verified (-)-myrtenal (optical rotation [α]²⁰/D −15° ± 2°, purity ≥97%) ensures consistent stereochemical outcomes in multi-step ligand synthesis, whereas racemic myrtenal or alternative monoterpenoids lack the requisite enantiopurity for achieving meaningful asymmetric induction.

Anticancer Research: Colon Carcinoma Mechanistic Studies and Derivative Development

In direct comparative studies against human colon carcinoma HT29 cells, (-)-myrtenal (IC₅₀ = 5.3 mM) demonstrated higher cytotoxic potency than its structural analogs (-)-myrtenol and (-)-myrtanol . This rank-order potency establishes (-)-myrtenal as the preferred oxygenated pinene derivative for mechanistic investigations into mitochondrial enzyme disruption and membrane destabilization pathways in colorectal cancer models. Additionally, the aldehyde functionality of (-)-myrtenal provides a reactive handle for synthesizing Schiff bases, hydrazones, and other conjugates aimed at improving potency or introducing tumor-targeting moieties, positioning it as a strategic procurement choice for medicinal chemistry programs focused on monoterpenoid-based anticancer agents.

Agrochemical Discovery: Semi-Synthetic Insecticides and Antifungal Agents

(-)-Myrtenal exhibits fumigant insecticidal activity (LC₅₀ = 0.075–0.456 µg/cm³) comparable to leading monoterpenoid insecticides such as thymol and carvacrol against stable flies , establishing its baseline bioactivity for pest control applications. More significantly, (-)-myrtenal-derived triazole-thioether conjugates have demonstrated antifungal activity against Physalospora piricola that matches or exceeds the commercial fungicide azoxystrobin (derivative 6c: 98.2% inhibition versus 96.0% for azoxystrobin at 50 µg/mL) [5]. Procurement of (-)-myrtenal as a chiral, biorenewable scaffold supports the development of semi-synthetic crop protection agents with potentially favorable environmental and toxicological profiles compared to fully synthetic agrochemicals.

Flavor and Fragrance Formulation Requiring FDA-Compliant, Defined Stereochemistry

(-)-Myrtenal is recognized for its characteristic green, spicy, minty, and woody organoleptic profile at 30 ppm, with documented natural occurrence in cumin seed, juniper berry, pepper, and peppermint . Its FDA 21 CFR 117 compliance, Halal and Kosher certifications, and defined enantiomeric purity (optical rotation [α]²⁰/D −15°, neat) distinguish it from racemic myrtenal or undefined natural extracts for regulated flavor and fragrance applications [5]. The specific stereochemistry of (-)-myrtenal contributes to its distinct sensory character, and procurement of analytically verified material (GC purity ≥97%, refractive index n²⁰/D 1.503) ensures batch-to-batch consistency essential for commercial formulation reproducibility and regulatory documentation.

Technical Documentation Hub

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